7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-methylphenylhydrazine with 4-methylphenylacetonitrile in the presence of a base, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .
Chemical Reactions Analysis
7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and use in energetic materials.
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: Studied for its potential in treating infectious diseases.
6-(Pyrazolo[1,5-a]pyridin-3-yl)pyridazinones: Investigated for their pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C21H16N4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
7-(3-methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C21H16N4/c1-14-6-8-16(9-7-14)19-11-20-23-13-18(12-22)21(25(20)24-19)17-5-3-4-15(2)10-17/h3-11,13H,1-2H3 |
InChI Key |
BRWYWGJCQYBERG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C2)N=CC(=C3C4=CC=CC(=C4)C)C#N |
Origin of Product |
United States |
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